5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a cyclopropyl group, a pyridine ring, a thiophene ring, an isoxazole ring, and a carboxamide group.Scientific Research Applications
Synthesis and Characterization
Synthesis and characterization form the foundation of research applications for compounds like 5-cyclopropyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide. Studies on the synthesis of related compounds, such as pyrazole and pyrimidine derivatives, often involve multistep reactions, including cycloaddition, and are characterized by techniques like NMR, MS, and X-ray crystallography. These processes are crucial for elucidating the structure and potential reactivity of novel compounds (Davoodnia et al., 2008).
Biological Activities
The research into compounds structurally related to this compound frequently explores their biological activities. For instance, derivatives have been studied for their cytotoxic properties against various cancer cell lines, highlighting the potential for these molecules in therapeutic applications. The mechanisms often involve interactions with specific cellular targets or pathways, suggesting a starting point for drug discovery and development efforts (Rahmouni et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, compounds with a similar structure to this compound are often investigated for their pharmacological properties. This includes studying their potential as inhibitors of specific enzymes or receptors, which can lead to the development of new therapeutic agents for treating various diseases. For example, the inhibition of COX-2 enzyme by cyanopyrimidine derivatives demonstrates the potential of these compounds in designing anti-inflammatory drugs (Al-Ghulikah et al., 2022).
Future Directions
Biochemical Analysis
Biochemical Properties
Isoxazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the isoxazole compound.
Cellular Effects
Isoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isoxazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Metabolic Pathways
Isoxazole compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-cyclopropyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(14-9-15(22-20-14)12-3-4-12)19-10-11-5-6-18-13(8-11)16-2-1-7-23-16/h1-2,5-9,12H,3-4,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPOTYPQZQDESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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